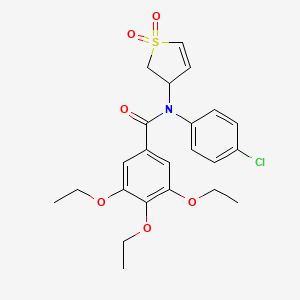

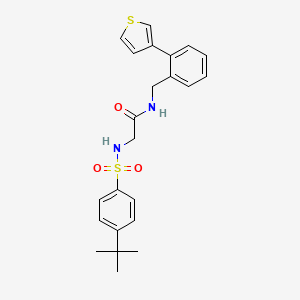

7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine, also known as 7-chloro-4-quinazolinamine, is an important and useful intermediate for the synthesis of various pharmaceuticals and other compounds. It is a heterocyclic compound that is used in the synthesis of various pharmaceuticals, including antifungal and anti-cancer agents. It has been extensively studied in the scientific literature, and its synthesis and applications are well known.

Applications De Recherche Scientifique

Antiproliferative Activity and Spectral Signatures

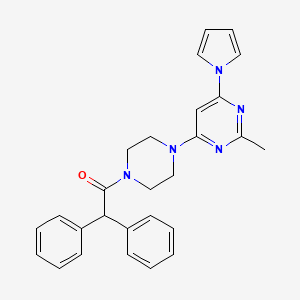

The compound AG-1478, closely related to 7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine, demonstrates significant in vitro and in vivo antiproliferative activity. A study explored its UV-Vis absorption spectra to correlate with its structure, revealing two stable conformers, AG-1478B and AG-1478A, contributing to its absorption spectrum. These findings are crucial for understanding the drug's interactions and targets in biomedical applications (Khattab et al., 2016).

Synthesis and Biological Screening

Quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. The in vitro studies showed promising results, especially for compound 7b, highlighting the potential therapeutic applications of such compounds (Sunil Kumar et al., 2019).

Application in Anticancer Agents

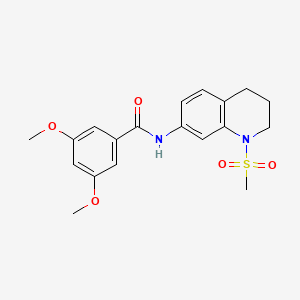

A study on novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives, similar to this compound, revealed significant activity against CNS SNB-75 Cancer cell line. The research focused on synthesizing these compounds and evaluating their anticancer activity, providing insights into developing potent antitumor agents (Noolvi & Patel, 2013).

Antimicrobial and Antitubercular Activity

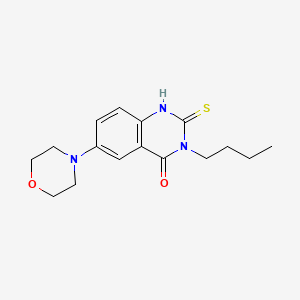

7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and antitubercular properties. One of the derivatives showed equivalent activity to the standard compound isoniazid against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis and bacterial infections (Anand et al., 2011).

Mécanisme D'action

Target of Action

Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as pi-pi and pi-alkyl interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Quinazoline derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these pathway alterations can vary widely, depending on the specific targets and cellular context.

Result of Action

Quinazoline derivatives have been associated with a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .

Propriétés

IUPAC Name |

7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-22-15-6-3-11(7-16(15)23-2)9-19-17-13-5-4-12(18)8-14(13)20-10-21-17/h3-8,10H,9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSLTHRDHTUJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2470842.png)

![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)